

Synthesis of 5-Amino-3-bromopyridin-2-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Amino-3-bromopyridin-2-ol

Cat. No.: B581672

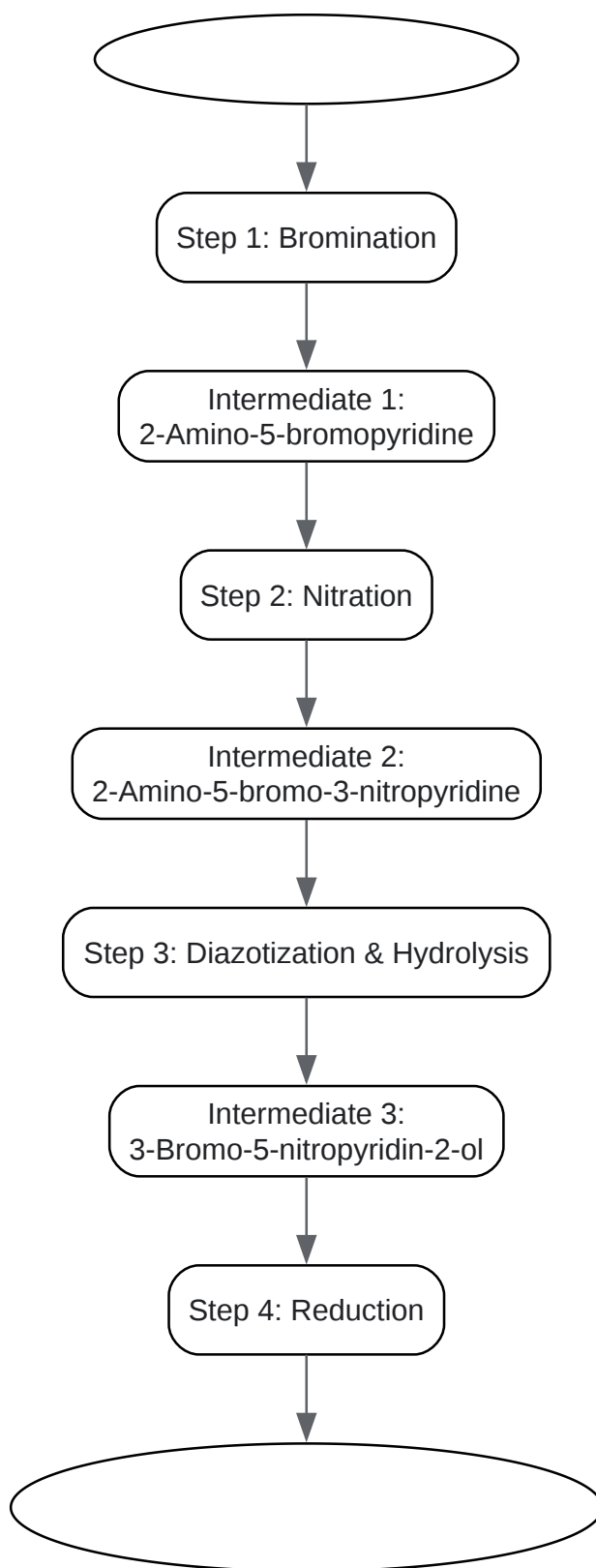
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for **5-Amino-3-bromopyridin-2-ol**, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a multi-step synthesis beginning from readily available 2-aminopyridine, detailing the necessary experimental protocols and providing quantitative data for each key transformation. The synthesis involves a sequence of bromination, nitration, diazotization, and reduction reactions.

Synthetic Pathway Overview

The synthesis of **5-Amino-3-bromopyridin-2-ol** can be achieved through a four-step process. The logical workflow for this synthesis is depicted in the following diagram.



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Caption: Logical workflow for the synthesis of **5-Amino-3-bromopyridin-2-ol**.

Key Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a structured table.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This step involves the regioselective bromination of 2-aminopyridine at the 5-position.

Experimental Protocol:

A solution of 2-aminopyridine (e.g., 282 g, 3.0 mol) in acetic acid (500 ml) is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and condenser. The solution is cooled to below 20°C in an ice bath. A solution of bromine (480 g, 3.0 mol) in acetic acid (300 ml) is added dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially. After approximately half of the bromine solution has been added, the temperature is allowed to rise to 50°C. Once the addition is complete, the mixture is stirred for an additional hour and then diluted with water (750 ml). The solution is neutralized with 40% sodium hydroxide solution with cooling. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-bromopyridine.^[1]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The intermediate from Step 1 is subsequently nitrated at the 3-position.

Experimental Protocol:

In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, 2-amino-5-bromopyridine (e.g., 86.5 g, 0.5 mol) is added to concentrated sulfuric acid (500 ml) at a rate that maintains the temperature below 5°C.^[1] 95% Nitric acid (26 ml, 0.57 mol) is then added dropwise at 0°C.^[1] The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.^[1] The reaction mixture is cooled and poured onto ice (5 L), followed by neutralization with 40% sodium hydroxide solution. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration, washed with water, and dried.^[1]

Step 3: Synthesis of 3-Bromo-5-nitropyridin-2-ol

This step involves the conversion of the 2-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Experimental Protocol (Adapted):

2-Amino-5-bromo-3-nitropyridine (e.g., 0.1 mol) is gradually added to concentrated sulfuric acid (e.g., 100 ml) under ice cooling. The mixture is stirred at room temperature for 2 hours and then cooled again. A solution of sodium nitrite (e.g., 0.15 mol) in water is added dropwise while maintaining a low temperature. The reaction is stirred at room temperature for several hours. The reaction mixture is then carefully poured onto ice. The resulting precipitate of 3-bromo-5-nitropyridin-2-ol is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 5-Amino-3-bromopyridin-2-ol

The final step is the reduction of the nitro group to an amino group.

Experimental Protocol (Method A: Catalytic Hydrogenation):

3-Bromo-5-nitropyridin-2-ol (e.g., 0.1 mol) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on activated charcoal (Pd/C, e.g., 10 mol%) is added to the solution. The mixture is stirred under a hydrogen atmosphere (e.g., balloon pressure or in a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield **5-Amino-3-bromopyridin-2-ol**.

Experimental Protocol (Method B: Reduction with Iron):

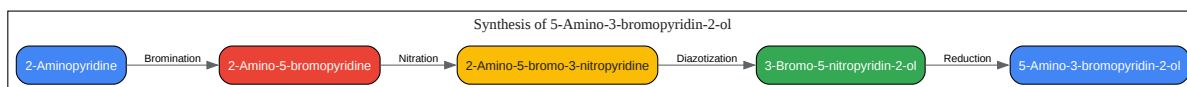
A flask is charged with 3-bromo-5-nitropyridin-2-ol (e.g., 0.05 mole), reduced iron powder (e.g., 30 g), 95% ethanol (40 ml), water (10 ml), and a catalytic amount of concentrated hydrochloric acid (0.5 ml). The mixture is heated on a steam bath for 1 hour.^[1] The iron is removed by filtration, and the filtrate is evaporated to dryness. The residue is recrystallized from water to give **5-Amino-3-bromopyridin-2-ol**.^[1]

Quantitative Data Summary

Step	Starting Material	Product	Reagents	Solvent	Yield
1	2-Aminopyridine	2-Amino-5-bromopyridine	Bromine, Sodium Hydroxide	Acetic Acid, Water	62-67% ^[1]
2	2-Amino-5-bromopyridine	2-Amino-5-bromo-3-nitropyridine	Nitric Acid, Sulfuric Acid	Sulfuric Acid	~78% ^[1]
3	2-Amino-5-bromo-3-nitropyridine	3-Bromo-5-nitropyridin-2-ol	Sodium Nitrite, Sulfuric Acid	Sulfuric Acid	Not specified
4	3-Bromo-5-nitropyridin-2-ol	5-Amino-3-bromopyridin-2-ol	Method A: H ₂ , Pd/C Method B: Fe, HCl	Method A: Ethanol/Ethyl Acetate Method B: Ethanol, Water	Not specified

Signaling Pathway and Reaction Schematics

The overall synthetic transformation can be visualized as a series of sequential reactions.



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Caption: Reaction pathway for the synthesis of **5-Amino-3-bromopyridin-2-ol**.

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- 1. Organic Syntheses Procedure [orgsyn.org]
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